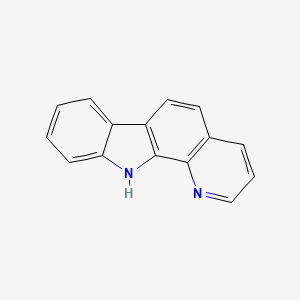
Antiproliferative agent-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-38 is a synthetic compound known for its potent ability to inhibit cell proliferation, particularly in cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its ability to selectively target and inhibit the growth of cancerous cells while minimizing damage to healthy cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-38 typically involves a multi-step process. One common synthetic route includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams, which are further modified to produce the final compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine, with the reactions being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structural integrity.
化学反応の分析
Types of Reactions: Antiproliferative agent-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Antiproliferative agent-38 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
The mechanism of action of antiproliferative agent-38 involves its interaction with cellular DNA and proteins. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis in cancer cells . Additionally, it targets specific molecular pathways, such as the inhibition of thymidylate synthase, which is crucial for DNA synthesis . This dual mechanism of action makes it highly effective in preventing cancer cell proliferation.
類似化合物との比較
Bis-isatin Schiff bases: Known for their anticancer properties and structural similarity to antiproliferative agent-38.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and share some structural features with this compound.
N-acylhydrazone derivatives: These compounds have been studied for their antiproliferative effects and are structurally related to this compound.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both DNA and specific molecular pathways. This makes it more effective in inhibiting cancer cell growth compared to other similar compounds that may only target one pathway. Additionally, its selective toxicity towards cancer cells while sparing healthy cells further enhances its therapeutic potential.
特性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
11H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h1-9,17H |
InChIキー |
LHKWAXPYLUZMHY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


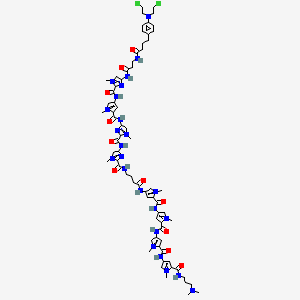
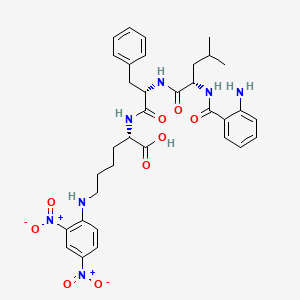
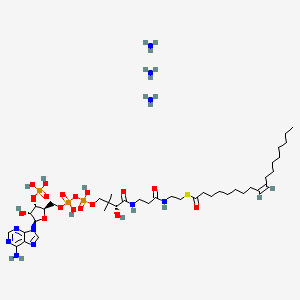
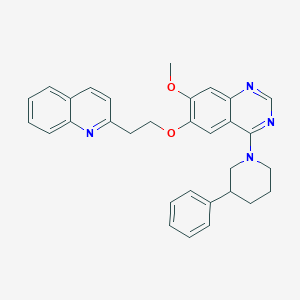
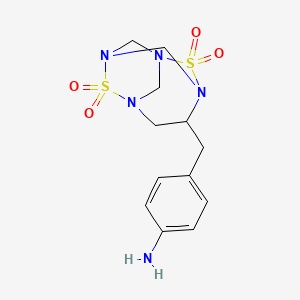
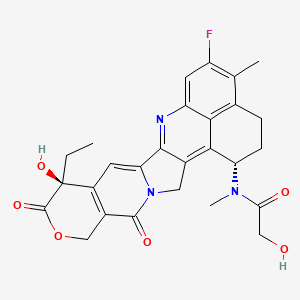
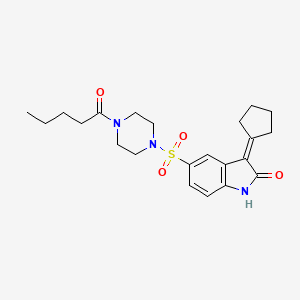
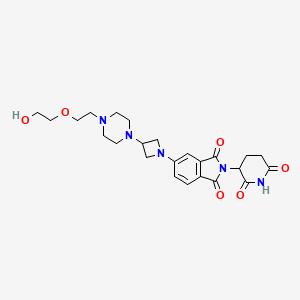
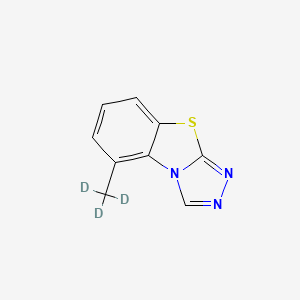
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)

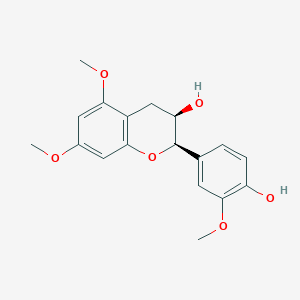
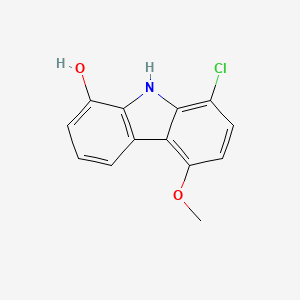
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
